![molecular formula C6H11ClN4O2 B1407611 [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1417567-77-1](/img/structure/B1407611.png)
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
The molecular structure of similar compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .Chemical Reactions Analysis
There are various chemical reactions associated with similar compounds. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Physical And Chemical Properties Analysis
The physicochemical properties of similar compounds, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), include excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .科学的研究の応用
-
Pharmaceutical Research
- Imidazole and pyrazole compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- The methods of application or experimental procedures involve the synthesis of these compounds and testing their biological activities .
- The results or outcomes obtained indicate that these compounds have potential therapeutic applications .
-
Energetic Materials Research
- The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
- In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1- (1 H -tetrazol-5-yl)-1 H -pyrazol-5-amine (HANTP) are prepared and characterized by 1 H/ 13 C NMR, IR spectroscopy, and elemental analysis .
- The methods of application or experimental procedures involve the synthesis of these compounds and testing their energetic properties .
- The results or outcomes obtained indicate that these compounds have potential applications in the field of energetic materials .
-
Agrochemistry
- Pyrazoles have a wide range of applications in agrochemistry .
- They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The methods of application or experimental procedures involve the synthesis of these compounds and testing their agrochemical properties .
- The results or outcomes obtained indicate that these compounds have potential applications in the field of agrochemistry .
-
Coordination Chemistry
- Pyrazoles are also used in coordination chemistry .
- They are used as ligands to form complexes with various metals .
- The methods of application or experimental procedures involve the synthesis of these compounds and their use in the formation of metal complexes .
- The results or outcomes obtained indicate that these compounds have potential applications in the field of coordination chemistry .
-
Chemical Synthesis
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- It is used as a basic core in the synthesis of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The methods of application or experimental procedures involve the synthesis of these compounds .
- The results or outcomes obtained indicate that these compounds have potential applications in the field of chemical synthesis .
-
Commercially Available Drugs
- Imidazole is better known due to its broad range of chemical and biological properties .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- The methods of application or experimental procedures involve the synthesis of these compounds and their use in the formulation of drugs .
- The results or outcomes obtained indicate that these compounds have potential applications in the field of pharmaceuticals .
Safety And Hazards
The safety and hazards of similar compounds are often related to their impact and friction sensitivities. For example, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are considered part of the green primary explosives group due to their suitable impact and friction sensitivities and being free of toxic metals .
将来の方向性
特性
IUPAC Name |
3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWSBISQQYTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




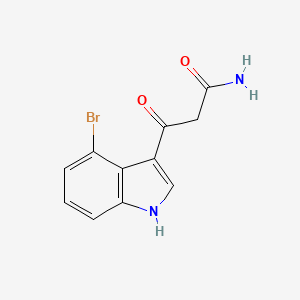
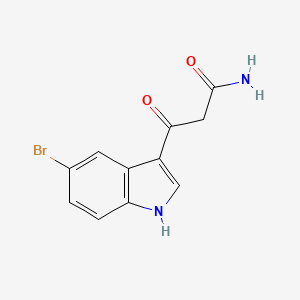
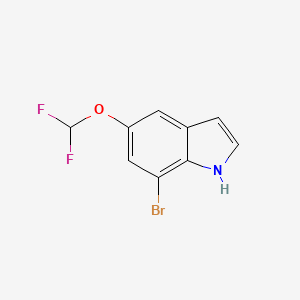
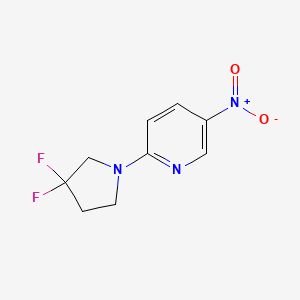
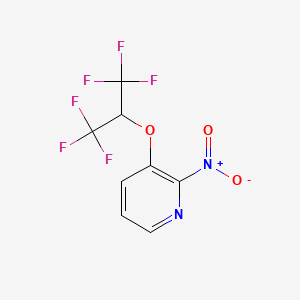
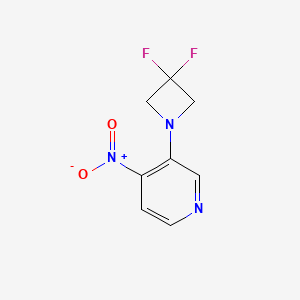
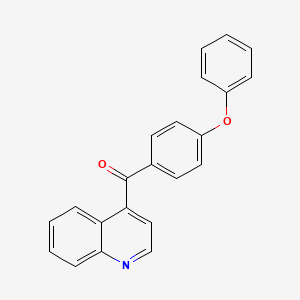
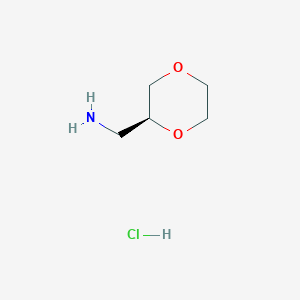
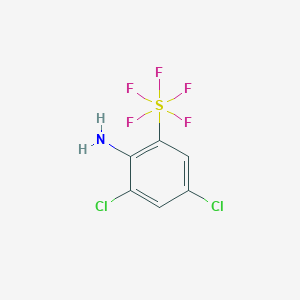



![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)